1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline
Overview
Description
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of an isobutyl group at the first position and a nitro group at the seventh position on the quinoline ring
Preparation Methods
The synthesis of 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroquinoline and isobutyl bromide.
Alkylation Reaction: The first step involves the alkylation of 1,2,3,4-tetrahydroquinoline with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutyl group at the first position.
Nitration Reaction: The alkylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the seventh position.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group, using reagents such as halogens or sulfonic acids.
Scientific Research Applications
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isobutyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body .
Comparison with Similar Compounds
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline: Similar structure but with a methyl group instead of an isobutyl group, leading to differences in lipophilicity and biological activity.
1-Isobutyl-6-nitro-1,2,3,4-tetrahydroquinoline: The nitro group is positioned at the sixth position, which may result in different reactivity and biological effects.
1-Isobutyl-7-amino-1,2,3,4-tetrahydroquinoline:
Properties
IUPAC Name |
1-(2-methylpropyl)-7-nitro-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)9-14-7-3-4-11-5-6-12(15(16)17)8-13(11)14/h5-6,8,10H,3-4,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMVNPPYRKIWTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652936 | |
Record name | 1-(2-Methylpropyl)-7-nitro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959235-79-1 | |
Record name | 1-(2-Methylpropyl)-7-nitro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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